![molecular formula C15H8FN3 B10843039 3-Fluoro-5-(1,6-naphthyridin-7-yl)benzonitrile](/img/structure/B10843039.png)
3-Fluoro-5-(1,6-naphthyridin-7-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-5-(1,6-naphthyridin-7-yl)benzonitrile is a compound that belongs to the class of naphthyridine derivatives. . The compound’s structure consists of a benzonitrile moiety substituted with a fluoro group and a 1,6-naphthyridine ring, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-(1,6-naphthyridin-7-yl)benzonitrile typically involves the following steps:
Formation of the 1,6-naphthyridine core: This can be achieved through various synthetic strategies, such as cyclization reactions involving pyridine derivatives.
Introduction of the fluoro group: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be employed to introduce the fluoro group at the desired position.
Coupling with benzonitrile: The final step involves coupling the fluoro-substituted 1,6-naphthyridine with benzonitrile using palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
3-fluoro-5-(1,6-naphthyridin-7-yl)benzonitrile can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluoro or nitrile positions using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOMe), ammonia (NH3), and other nucleophiles under appropriate solvent and temperature conditions.
Major Products
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-fluoro-5-(1,6-naphthyridin-7-yl)benzonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the areas of anticancer, anti-HIV, and antimicrobial agents.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific biological targets.
Chemical Biology: The compound can be utilized in chemical biology to investigate the mechanisms of action of various biological processes.
Wirkmechanismus
The mechanism of action of 3-fluoro-5-(1,6-naphthyridin-7-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-fluoro-5-(trifluoromethyl)benzonitrile: Another fluoro-substituted benzonitrile with different biological activities and applications.
1,5-naphthyridine derivatives: Compounds with similar naphthyridine cores but different substituents, leading to varied biological activities and applications.
Uniqueness
3-fluoro-5-(1,6-naphthyridin-7-yl)benzonitrile is unique due to its specific combination of a fluoro-substituted benzonitrile and a 1,6-naphthyridine core. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H8FN3 |
---|---|
Molekulargewicht |
249.24 g/mol |
IUPAC-Name |
3-fluoro-5-(1,6-naphthyridin-7-yl)benzonitrile |
InChI |
InChI=1S/C15H8FN3/c16-13-5-10(8-17)4-12(6-13)15-7-14-11(9-19-15)2-1-3-18-14/h1-7,9H |
InChI-Schlüssel |
PSQNPPVCWZBHDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C(C=C2N=C1)C3=CC(=CC(=C3)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.